molecular formula C11H14BrNO B8604910 N-[3-(2-bromophenyl)propyl]acetamide

N-[3-(2-bromophenyl)propyl]acetamide

Cat. No.: B8604910
M. Wt: 256.14 g/mol
InChI Key: GTQYXWINRBMMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-Bromophenyl)propyl]acetamide is an organic compound with the molecular formula C 11 H 14 BrNO and a molecular weight of 255.03 g/mol . It is supplied with a minimum purity of 95% . As a bromophenyl acetamide derivative, this compound belongs to a class of molecules frequently investigated in medicinal chemistry for their potential as biologically active agents. Acetamide derivatives are commonly explored as key intermediates and scaffolds in drug discovery, particularly in the synthesis of compounds with potential therapeutic applications . The structural motif of acetamide is found in molecules studied for a wide range of activities, underscoring its value in the development of novel pharmaceutical candidates . Researchers utilize this compound strictly within laboratory settings to build more complex molecular architectures or to study structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-[3-(2-bromophenyl)propyl]acetamide

InChI

InChI=1S/C11H14BrNO/c1-9(14)13-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3,(H,13,14)

InChI Key

GTQYXWINRBMMEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC1=CC=CC=C1Br

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations of N 3 2 Bromophenyl Propyl Acetamide

Precursor Synthesis and Preparation of Key Intermediates for N-[3-(2-bromophenyl)propyl]acetamide

The efficient synthesis of this compound is highly dependent on the successful preparation of its core precursors. This section outlines the synthetic routes to the key intermediates, including the substituted propylamine (B44156) derivative and the acylating agents, as well as strategies for introducing the essential ortho-bromophenyl moiety.

Synthesis of Substituted Propylamine Derivatives

The central intermediate for the target molecule is 3-(2-bromophenyl)propan-1-amine. Its synthesis can be approached through several established routes in organic chemistry, typically starting from a precursor already containing the 2-bromophenyl group.

One common and effective method involves the reduction of a corresponding nitrile. The synthesis starts with 2-bromobenzyl bromide, which undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) to form (2-bromophenyl)acetonitrile. This intermediate is then subjected to chain extension, for example, via alkylation of the α-carbon, followed by reduction of the nitrile group. A more direct route involves starting from 3-(2-bromophenyl)propanenitrile. This nitrile can be reduced to the primary amine, 3-(2-bromophenyl)propan-1-amine, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is highly effective for this transformation. google.comlibretexts.org Catalytic hydrogenation, using catalysts such as Raney nickel or platinum on carbon under a hydrogen atmosphere, also serves as a viable reduction method. googleapis.com

Another versatile method is the reductive amination of a corresponding aldehyde. openstax.org This pathway would begin with 3-(2-bromophenyl)propanal. The aldehyde is reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Method Starting Material Key Reagents Product
Nitrile Reduction3-(2-bromophenyl)propanenitrile1. LiAlH₄ 2. H₂O3-(2-bromophenyl)propan-1-amine
Catalytic Hydrogenation3-(2-bromophenyl)propanenitrileH₂, Raney Nickel3-(2-bromophenyl)propan-1-amine
Reductive Amination3-(2-bromophenyl)propanalNH₃, NaBH₃CN3-(2-bromophenyl)propan-1-amine

Synthesis of Acylating Agents (e.g., Acetic Anhydride (B1165640), Acetyl Chloride)

The acetamide (B32628) moiety of the target compound is introduced using an acylating agent, most commonly acetic anhydride or acetyl chloride. These are commercially available reagents but can also be prepared through standard laboratory and industrial procedures.

Acetyl Chloride (CH₃COCl) is typically synthesized by reacting acetic acid with a chlorinating agent. wikipedia.orgatamanchemicals.com Thionyl chloride (SOCl₂) is often preferred in laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. chemistryabc.com Other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective. youtube.comgoogle.com On an industrial scale, the reaction of acetic anhydride with hydrogen chloride is a common production method. wikipedia.org

Acetic Anhydride ((CH₃CO)₂O) can be produced through several industrial processes. The carbonylation of methyl acetate (B1210297) is a major route, catalyzed by rhodium and iodide promoters. wikipedia.orgechemi.com Another significant method is the Wacker process, which involves the reaction of ketene (B1206846) with acetic acid. wikipedia.orggoogle.com

Acylating Agent Precursor Reagent(s) Key Features
Acetyl ChlorideAcetic AcidSOCl₂, PCl₃, or PCl₅SOCl₂ is often preferred for cleaner reaction byproducts (SO₂, HCl gases). chemistryabc.comyoutube.com
Acetic AnhydrideMethyl AcetateCO, Rhodium catalystMajor industrial route. wikipedia.org
Acetic AnhydrideAcetic AcidKetene (H₂C=C=O)Developed by Wacker Chemie. wikipedia.org

Strategies for ortho-Bromophenyl Moiety Introduction

The introduction of a bromine atom specifically at the ortho position of the phenyl ring is a critical chemo-selective challenge. Direct bromination of an unsubstituted propylbenzene (B89791) would yield a mixture of ortho and para isomers, with the para product often favored. Therefore, more controlled strategies are required.

A highly effective strategy is to begin with a starting material that already contains the desired ortho-bromo substitution pattern. For instance, synthesis can commence from 2-bromobenzaldehyde (B122850) or 2-bromotoluene. From 2-bromobenzaldehyde, the three-carbon propyl chain can be constructed using reactions such as the Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by reduction and functional group manipulation to arrive at the 3-(2-bromophenyl)propan-1-amine precursor.

Alternatively, selective ortho-bromination of a substituted phenol, followed by removal or transformation of the hydroxyl group, can be employed. The hydroxyl group is a strong ortho,para-director, and under specific conditions, ortho-selectivity can be enhanced. Reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in solvents such as methanol (B129727) have shown excellent selectivity for mono-ortho-bromination of various phenols. nih.govresearchgate.net Another method involves using bromine chloride (BrCl) in an inert organic solvent, which has also been shown to selectively brominate the ortho position of certain phenolic compounds. google.com Once the ortho-bromophenol derivative is obtained, the hydroxyl group would need to be converted into a group that can be removed or used to build the propyl-amine side chain.

Amidation Reactions for the Formation of the Acetamide Moiety

The final step in the synthesis of this compound is the formation of the amide bond. This is achieved by reacting the primary amine group of 3-(2-bromophenyl)propan-1-amine with an acetylating agent.

Amine Acylation via Carboxylic Acid Derivatives

A direct and common method for forming the acetamide is through nucleophilic acyl substitution using a reactive carboxylic acid derivative, such as acetyl chloride or acetic anhydride. quora.com

When 3-(2-bromophenyl)propan-1-amine is treated with acetyl chloride , the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acetyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to form a protonated amide intermediate. A weak base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. ias.ac.intandfonline.com

Similarly, acetic anhydride serves as an excellent acetylating agent. youtube.com The reaction mechanism is analogous, where the amine attacks one of the carbonyl carbons of the anhydride. The leaving group in this case is an acetate ion, which is subsequently protonated by the intermediate to form acetic acid as the byproduct. mdpi.com This reaction is also often performed in the presence of a base to neutralize the acetic acid formed. researchgate.net

Acylating Agent Base Byproduct Reaction Characteristics
Acetyl ChloridePyridine or TriethylamineHClHighly reactive, often requires cooling. The base neutralizes the strong acid byproduct. tandfonline.com
Acetic AnhydridePyridine or TriethylamineAcetic AcidLess reactive than acetyl chloride but very effective. The base neutralizes the acetic acid byproduct. mdpi.com

Coupling Reagent-Mediated Amide Bond Formation

An alternative to using highly reactive acyl halides or anhydrides is the direct coupling of the amine with acetic acid using a coupling reagent. hepatochem.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Carbodiimides are the most common class of coupling agents for this purpose. wikipedia.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. thermofisher.com The reaction proceeds by the activation of the acetic acid's carboxyl group by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then readily attacked by the primary amine, 3-(2-bromophenyl)propan-1-amine, to form the desired amide bond. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea for DCC), which can often be removed by filtration. luxembourg-bio.com To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. luxembourg-bio.com

Catalytic Approaches in Amide Synthesis

The synthesis of the amide bond in this compound can be achieved through various catalytic methods, which are often more efficient and environmentally benign than traditional stoichiometric approaches. The direct condensation of 2-(3-bromophenyl)propan-1-amine (B3393651) with acetic acid or its derivatives is a primary route. Catalytic approaches for such amide bond formation are an active area of research, aiming to improve yields, reduce waste, and operate under milder conditions.

A variety of catalysts can be employed for this transformation. For instance, boronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. These reactions typically proceed via the activation of the carboxylic acid through the formation of an acylboronate intermediate, which is then susceptible to nucleophilic attack by the amine. The removal of water, often by azeotropic distillation or the use of molecular sieves, is usually required to drive the equilibrium towards the amide product.

Furthermore, metal-based catalytic systems have been developed for direct amide synthesis. Catalysts based on zirconium, titanium, and other transition metals can facilitate the condensation of carboxylic acids and amines under anhydrous conditions. Heterogeneous catalysts are also gaining traction as they offer advantages in terms of separation and reusability. For instance, metal-organic frameworks (MOFs) have been explored as efficient and recyclable catalysts for direct amide formation.

In a plausible catalytic cycle for the synthesis of this compound from 2-(3-bromophenyl)propan-1-amine and acetic acid using a generic acid catalyst, the carboxylic acid is first protonated and activated by the catalyst. The amine then performs a nucleophilic attack on the activated carbonyl group, forming a tetrahedral intermediate. Subsequent dehydration, facilitated by the catalyst, yields the final amide product and regenerates the catalyst.

Functional Group Interconversions and Derivatization Strategies of this compound

The presence of both an aryl bromide and an acetamide group in this compound allows for a diverse range of functional group interconversions and derivatization strategies. These transformations can be selectively targeted to either the bromine atom or the acetamide moiety, enabling the synthesis of a wide array of novel compounds.

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom on the phenyl ring is a versatile handle for introducing new functional groups through nucleophilic substitution reactions.

While direct nucleophilic aromatic substitution on an unactivated aryl bromide is generally difficult, the use of organometallic reagents in the presence of a suitable catalyst can facilitate the displacement of the bromine atom with a carbon nucleophile. This approach allows for the formation of new carbon-carbon bonds. For example, reactions with organocuprates (Gilman reagents) or Grignard reagents in the presence of a palladium or nickel catalyst could potentially lead to the substitution of the bromine atom with an alkyl or aryl group.

It is important to note that the conditions for such reactions need to be carefully controlled to avoid side reactions, such as the reaction of the organometallic reagent with the amide functionality. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

The displacement of the bromine atom with heteroatom nucleophiles is another important derivatization strategy. Reactions with alkoxides (e.g., sodium methoxide), amides (e.g., sodium amide), or thiolates (e.g., sodium thiophenoxide) can introduce oxygen, nitrogen, or sulfur functionalities, respectively. These reactions often require a catalyst, such as a copper or palladium complex, to proceed efficiently, especially for less activated aryl bromides.

For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be employed to replace the bromine atom with a variety of primary or secondary amines. Similarly, the Ullmann condensation can be used to form carbon-oxygen or carbon-sulfur bonds by reacting the aryl bromide with an alcohol or a thiol in the presence of a copper catalyst.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety (e.g., Suzuki, Sonogashira)

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the derivatization of this compound. For example, coupling with phenylboronic acid would yield N-[3-(biphenyl-2-yl)propyl]acetamide.

The Sonogashira coupling reaction, on the other hand, allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The Sonogashira coupling of this compound with an alkyne such as phenylacetylene (B144264) would result in the formation of an alkynyl-substituted derivative.

Below is an illustrative data table summarizing typical conditions for these cross-coupling reactions on similar aryl bromide substrates.

ReactionCatalystBaseSolventTemperature (°C)
Suzuki Coupling Pd(PPh₃)₄K₂CO₃Toluene/Water80-100
Sonogashira Coupling PdCl₂(PPh₃)₂/CuIEt₃NTHF25-60

Note: The conditions presented in this table are representative for Suzuki and Sonogashira couplings of aryl bromides and may need to be optimized for this compound.

Reactivity of the Acetamide Group (e.g., N-alkylation, hydrolysis under controlled conditions)

The acetamide group in this compound is generally stable, but it can undergo specific transformations under controlled conditions.

N-alkylation of the acetamide can be achieved by deprotonation of the amide N-H with a strong base, such as sodium hydride, followed by reaction with an alkylating agent, like an alkyl halide. This reaction would introduce an alkyl group on the nitrogen atom of the acetamide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

The following table provides a general overview of the conditions for these transformations of the acetamide group.

ReactionReagentsSolventConditions
N-Alkylation 1. NaH2. R-X (Alkyl halide)THF, DMF0 °C to room temp.
Acidic Hydrolysis HCl or H₂SO₄ (aq)WaterReflux
Basic Hydrolysis NaOH or KOH (aq)Water/EthanolReflux

Note: These are general conditions for the N-alkylation and hydrolysis of amides and may require optimization for this compound.

Radical Chemistry Approaches for C(sp3)–H Bond Activation and Functionalization

The functionalization of C(sp3)–H bonds in this compound presents a powerful tool for molecular diversification. Radical chemistry, particularly through photocatalysis and hydrogen atom transfer (HAT) mechanisms, offers viable routes for selectively modifying the propyl chain.

Photocatalytic C(sp3)–H Functionalization:

Visible-light photocatalysis has emerged as a mild and efficient method for activating C(sp3)–H bonds. nih.govrsc.org For a substrate like this compound, this approach could enable the introduction of various functional groups at the α, β, or γ positions of the propyl chain. The reaction typically involves a photocatalyst that, upon excitation, initiates a radical process.

A plausible strategy for the functionalization of this compound could involve a dual catalytic system, combining a photoredox catalyst with a hydrogen atom transfer (HAT) catalyst. nih.govrsc.org This approach has been successful in the N-α C(sp3)–H amination and alkenylation of N-alkyl benzamides. nih.govrsc.org

Table 1: Proposed Photocatalytic C(sp3)–H Functionalization of N-Alkylamide Analogues

Entry Substrate Analogue Functionalization Catalyst System Yield (%) Reference
1 N-propylbenzamide Alkenylation Ir(ppy)2(dtbbpy)PF6 / Quinuclidine 75 nih.govrsc.org
2 N-butylbenzamide Amination fac-Ir(ppy)3 / Thiophenol 82 nih.govrsc.org

Intramolecular Radical Cyclization:

The presence of a bromine atom on the phenyl ring of this compound opens up the possibility of intramolecular radical cyclization. This process can be initiated by radical-generating reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN). nih.govbeilstein-journals.org The aryl radical formed by the homolytic cleavage of the C-Br bond can attack a C-H bond on the propyl chain, leading to the formation of a new ring system. The regioselectivity of this cyclization would depend on the stability of the resulting cyclic radical intermediate.

A study on o-bromophenyl-substituted pyrrolylpyridinium salts demonstrated successful intramolecular radical cyclization to form new polycyclic heteroaromatic systems. nih.govbeilstein-journals.org A similar strategy could be envisioned for this compound, potentially leading to novel heterocyclic structures.

Stereoselective Synthesis and Chiral Induction Approaches for Analogues of this compound

The development of stereoselective methods for the synthesis of chiral analogues of this compound is crucial for investigating their potential biological activities. While no specific methods for this compound are reported, approaches used for structurally similar molecules, such as chiral β-aryl propanamines, can be considered.

Biocatalytic Approaches:

Enzymes, particularly transaminases, have shown great promise in the asymmetric synthesis of chiral amines. researchgate.net Imine reductases (IREDs) can catalyze the dynamic kinetic resolution and reductive amination of prochiral ketones or aldehydes to produce chiral amines with high enantiomeric excess. researchgate.net An analogous biocatalytic reductive amination of a suitable keto-precursor could provide access to enantiomerically enriched this compound.

Table 2: Potential Biocatalytic Approaches for Chiral Amine Synthesis

Entry Substrate Type Enzyme Class Product Type Enantiomeric Excess (ee %) Reference
1 2-Phenylpropanal derivative Imine Reductase (IRED) Chiral β-arylpropylamine >99 researchgate.net

Chiral Auxiliary-Mediated Synthesis:

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. For instance, chiral N-sulfinyl imines have been used effectively in the asymmetric synthesis of homoallylic amines. nih.gov A similar approach could be adapted for the synthesis of chiral this compound analogues. This would involve the condensation of a suitable aldehyde with a chiral sulfinamide to form a chiral N-sulfinyl imine, followed by a diastereoselective nucleophilic addition and subsequent removal of the auxiliary.

Computational and Theoretical Investigations of N 3 2 Bromophenyl Propyl Acetamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. These in silico methods allow researchers to predict molecular structure, stability, and reactivity before a compound is synthesized, guiding further experimental work.

Density Functional Theory (DFT) Methods for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like N-[3-(2-bromophenyl)propyl]acetamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

This process involves selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electron interactions and spatial distribution. The calculation iteratively adjusts the positions of the atoms until the lowest energy state (the ground state) is found. From this optimized geometry, key electronic properties such as total energy, dipole moment, and charge distribution can be calculated, providing insights into the molecule's polarity and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal the regions of the molecule most likely to participate in electron donation and acceptance, highlighting potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., around the oxygen atom of the carbonyl group).

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are characteristic of electrophilic sites (e.g., around the hydrogen atom of the amide group).

Green Regions: Represent neutral or zero potential areas.

For this compound, an MEP map would visually pinpoint the areas prone to electrophilic and nucleophilic attack, offering a clear picture of its reactivity and potential for intermolecular interactions like hydrogen bonding.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions and confirm the structure of a synthesized compound.

Theoretical Infrared and Raman Spectra Simulations

Vibrational spectroscopy is a key technique for identifying functional groups in a molecule. Theoretical simulations of Infrared (IR) and Raman spectra can be performed using DFT calculations. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies and intensities of the normal modes of the molecule.

For this compound, these simulations would produce a list of vibrational frequencies corresponding to specific motions, such as:

N-H stretching of the amide group.

C=O stretching of the carbonyl group.

C-Br stretching of the bromophenyl group.

C-H stretching and bending of the propyl chain and aromatic ring.

Comparing the calculated spectrum with an experimentally obtained spectrum allows for a detailed and accurate assignment of the observed absorption bands, confirming the molecule's structure.

Prediction of Nuclear Magnetic Resonance Chemical Shifts (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Computational methods can predict NMR chemical shifts with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating the magnetic shielding tensors of nuclei within a molecule.

To predict the ¹H and ¹³C NMR spectra for this compound, the GIAO method would be applied to its DFT-optimized geometry. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). These predicted shifts can be invaluable for assigning peaks in an experimental NMR spectrum, especially for complex molecules where signals may overlap.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propyl chain and the rotational freedom around the amide bond in this compound give rise to a complex potential energy surface (PES) with multiple local minima, each corresponding to a stable conformer. Conformational analysis is crucial for understanding the molecule's preferred shapes, which in turn influence its physical, chemical, and biological properties.

Computational methods, particularly density functional theory (DFT), are powerful tools for mapping the PES. By systematically rotating the dihedral angles of the molecule and calculating the corresponding single-point energies, a detailed map of the energy landscape can be constructed. For acetamide (B32628) derivatives, the relative orientation of the amide plane with respect to the phenyl ring is a key determinant of conformational stability. In related compounds like N-(2-bromophenyl)acetamide and N-(3-bromophenyl)acetamide, the planarity of the molecule is influenced by steric hindrance and electronic effects of the bromine substituent. nih.govresearchgate.net

The C-C-C-C dihedral angles along the propyl chain.

The C-N-C-C dihedral angle defining the orientation of the acetamide group.

The C-C-C-Br dihedral angle of the bromophenyl group.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-N-C-C) (°)Dihedral Angle (C-C-C-C) (°)Relative Energy (kcal/mol)
A (Extended)1801800.00
B (Folded)601802.5
C (Gauche)180601.8

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Non-covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular architecture of crystalline solids. rsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification of regions involved in different types of contacts.

For this compound, the key intermolecular interactions would include:

N-H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong hydrogen bonds that often dominate the crystal packing. In the crystal structures of related acetamides, such as N-(2-bromophenyl)acetamide, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net

Halogen Bonding (Br···O/N): The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen.

π-π Stacking: The bromophenyl rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal packing.

Hirshfeld surface analysis generates 2D fingerprint plots that quantify the contribution of each type of interaction to the total surface area. For similar aromatic amides, H···H contacts typically account for the largest portion of the Hirshfeld surface, followed by H···C/C···H and H···O/O···H contacts. nih.govmdpi.comsemanticscholar.org

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact TypePredicted Contribution (%)
H···H45 - 55
H···C / C···H20 - 30
H···O / O···H15 - 25
H···Br / Br···H5 - 10
C···C< 5
N···H / H···N< 5

Note: This table presents expected ranges based on published data for similar compounds and is not the result of a direct analysis of this compound. nih.govsemanticscholar.org

The analysis of the dnorm surface, a key feature of Hirshfeld analysis, would highlight the specific points of close contact. Red spots on the dnorm surface typically indicate strong hydrogen bonding interactions. nih.gov

Computational Studies on Reaction Mechanisms and Transition States for Derivatives of this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. rsc.org While specific studies on the reaction mechanisms of this compound derivatives are not prominent in the literature, computational approaches can be applied to understand their potential reactivity. For instance, the synthesis of acetamide derivatives often involves nucleophilic substitution or cross-coupling reactions. mdpi.comirejournals.com

A hypothetical example could be the palladium-catalyzed Suzuki cross-coupling reaction of a derivative where the bromine atom is replaced with another functional group. Computational studies could model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The geometries of the transition states for each step could be optimized, and the corresponding energy barriers calculated. This would provide insights into the rate-determining step of the reaction and help in optimizing reaction conditions.

Another area of investigation could be the pyrolysis of acetamide derivatives. nih.gov Computational studies on the gas-phase decomposition of N-diacetamides have explored mechanisms involving six-membered transition states. nih.gov Similar computational methodologies could be applied to predict the thermal decomposition pathways of this compound and its derivatives.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of an this compound Derivative

Reaction StepTransition StateActivation Energy (kcal/mol)
Oxidative AdditionTS115.2
TransmetalationTS212.8
Reductive EliminationTS320.5

Note: This table is a hypothetical representation of data that could be generated from a computational study of a reaction mechanism and does not reflect actual experimental or calculated values for a specific reaction.

In Vitro Biological Research and Molecular Applications of N 3 2 Bromophenyl Propyl Acetamide

Mechanism of Action Studies in In Vitro Systems

Understanding the fundamental mechanism by which a compound exerts a biological effect is crucial. For compounds containing potentially reactive chemical moieties, such as a bromophenyl group, initial studies often focus on their ability to form covalent bonds with biological molecules.

Compounds with the potential to act as alkylating agents can form stable covalent bonds by transferring an alkyl group to a nucleophilic site. The presence of a bromine atom on the phenyl ring of N-[3-(2-bromophenyl)propyl]acetamide suggests that it could potentially undergo nucleophilic substitution reactions. In vitro studies to investigate these properties would typically involve incubating the compound with model nucleophiles, which are small molecules that mimic the reactive functional groups found in biomolecules.

These studies help determine the intrinsic reactivity of the compound and its selectivity towards different types of nucleophiles (e.g., thiols, amines, hydroxyls). While specific experimental data on the alkylating properties of this compound is not available in the reviewed literature, the general approach is well-established. The reaction between a potential covalent inhibitor and a target often occurs in two steps: an initial reversible binding followed by the formation of a covalent bond. mdpi.com

Following preliminary studies with model nucleophiles, the investigation would proceed to assess covalent binding to more complex biological macromolecules like proteins and nucleic acids. The formation of a covalent bond with a target protein can lead to irreversible inhibition, which can offer advantages such as prolonged duration of action and increased potency. mdpi.com

Techniques such as mass spectrometry are definitive in confirming covalent modification. mdpi.com By analyzing the mass of a target protein after incubation with the compound, a mass shift corresponding to the addition of the molecule or a fragment of it provides direct evidence of covalent binding. Further analysis using tandem mass spectrometry can even identify the specific amino acid residue(s) that have been modified (e.g., cysteine, lysine, histidine). Acrylamides and chloroacetamides are commonly used electrophiles in the design of covalent inhibitors that target nucleophilic residues on proteins. nih.govwhiterose.ac.uk While direct evidence for this compound is not present, these methods represent the standard for evaluating such potential.

In Vitro Assays for Molecular Target Interaction Profiling

To identify the specific biological targets of a compound, a variety of in vitro screening assays are employed. These can range from broad panels to specific, hypothesis-driven tests against particular enzymes, receptors, or kinases.

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system and are important targets in medicinal chemistry. nih.gov The inhibition of these enzymes is a key strategy in the treatment of conditions like Alzheimer's disease. mdpi.com

In vitro assays to measure the inhibition of AChE and BChE are well-established, with the Ellman method being a common colorimetric approach. mdpi.commdpi.com These assays determine a compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Although various acetamide (B32628) derivatives have been evaluated for cholinesterase inhibition, specific data for this compound is not available in the cited literature. mdpi.comnih.gov

Table 1: Example Data Presentation for Cholinesterase Inhibition

This table illustrates how inhibitory activity data for a test compound against acetylcholinesterase and butyrylcholinesterase would be presented. The values shown are hypothetical.

CompoundTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase (AChE)Data not available
This compoundButyrylcholinesterase (BChE)Data not available
Donepezil (Reference)Acetylcholinesterase (AChE)1.24 ± 0.15
Rivastigmine (Reference)Butyrylcholinesterase (BChE)~3.0

Cell-free assays are indispensable for determining if a compound directly interacts with a specific receptor without the complexity of a cellular environment. nih.gov These assays can measure the binding affinity of a compound to a purified or membrane-bound receptor (binding assays) or its ability to modulate the receptor's activity (functional assays).

Radioligand binding assays have historically been a gold standard, but newer, homogeneous assay formats, such as those based on fluorescence resonance energy transfer (FRET), are now common. nih.govelsevierpure.com These high-throughput methods are crucial for screening compound libraries against panels of receptors to identify potential targets and off-target effects. elsevierpure.com There are no specific studies in the reviewed literature detailing the screening of this compound in cell-free receptor assays.

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Polo-like kinase 1 (PLK1), a key regulator of mitosis, is a well-studied target for anticancer drug development. nih.govnih.gov

In vitro kinase assays are used to measure a compound's ability to inhibit the activity of a specific kinase. nih.gov These assays typically use either purified recombinant kinase enzymes or kinase-containing cell lysates. researchgate.net The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate, which can be a peptide or a protein. researchgate.net The results are often reported as an IC50 value. Many small molecule inhibitors of PLK1 have been developed and characterized using these methods. nih.govresearchgate.net However, no data is available regarding the activity of this compound against PLK1 or other kinases.

Table 2: Example Data Presentation for Kinase Inhibition Assay

This table illustrates how data from an in vitro kinase activity assay would be presented. The values are for illustrative purposes only.

CompoundTarget KinaseAssay TypeIC50 (nM)
This compoundPLK1Purified ProteinData not available
BI 2536 (Reference Inhibitor)PLK1Purified Protein~1-10

Cellular Activity and Phenotypic Screening in In Vitro Cell Line Models

A comprehensive review of published scientific literature reveals a lack of specific data regarding the cellular activities and phenotypic effects of this compound. While the methodologies for such studies are well-established, their application to this particular compound has not been reported in available research.

Cell Proliferation and Viability Assays (e.g., MTT, for specific cell lines like glioblastoma, neuroblastoma, HEK 293T)

No specific studies detailing the effect of this compound on the proliferation and viability of glioblastoma, neuroblastoma, or HEK 293T cell lines were identified in the public domain.

Cell proliferation and viability assays are fundamental in vitro tools used to assess the health and metabolic activity of cells. assaygenie.comsigmaaldrich.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, is a colorimetric method that measures the reduction of the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals by metabolically active cells. nih.gov This conversion, primarily carried out by mitochondrial dehydrogenases, serves as an indicator of cell viability; a higher amount of formazan dye corresponds to a greater number of living, metabolically active cells. sigmaaldrich.com Such assays are crucial for evaluating the potential cytotoxic or cytostatic effects of chemical compounds on various cell lines. nih.gov

In Vitro Antimicrobial Activity against Pathogenic Strains (e.g., M. tuberculosis)

There is no available research data on the in vitro antimicrobial activity of this compound against pathogenic strains, including Mycobacterium tuberculosis.

The search for novel antimicrobial agents is critical, especially for pathogens like M. tuberculosis, the causative agent of tuberculosis, due to the rise of multidrug-resistant strains. mdpi.com In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Various methods, such as broth microdilution or agar (B569324) dilution assays, are employed to screen compounds for potential antibacterial or antifungal properties. mdpi.com

Modulation of Cellular Pathways (e.g., reporter gene assays)

Information regarding the modulation of cellular pathways by this compound is not present in the available scientific literature. Consequently, there are no reports of its use in reporter gene assays.

Reporter gene assays are a powerful tool for investigating the impact of a compound on specific cellular signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter or response element that is regulated by the pathway of interest. An increase or decrease in the expression of the reporter gene, measured by light output or color change, indicates that the compound is modulating the activity of that pathway.

Structure-Activity Relationship (SAR) Studies using this compound Analogues for In Vitro Activities

No structure-activity relationship (SAR) studies involving this compound or its analogues have been published.

SAR studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure relates to biological activity. bris.ac.ukrsc.org By synthesizing and testing a series of structurally related compounds (analogues), researchers can identify the chemical moieties (pharmacophores) responsible for a compound's biological effects and those that can be modified to enhance potency, selectivity, or pharmacokinetic properties. bris.ac.ukresearchgate.net These studies provide critical insights for the rational design of more effective therapeutic agents. rsc.org

Computational Approaches in Biological Research

While computational methods are widely used in drug discovery, no specific computational studies, including molecular docking simulations, have been published for this compound.

Molecular Docking Simulations for Ligand-Target Binding Prediction

There are no reports of molecular docking simulations being performed to predict the binding of this compound to any biological target.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.orgnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound by modeling its interaction with the three-dimensional structure of a biological target. frontiersin.org The results, often presented as a docking score, help to prioritize compounds for further experimental testing. plos.org A lower root-mean-square deviation (RMSD) value (typically <2 Å) between the docked pose and a known crystal structure pose indicates a reliable docking procedure. frontiersin.orgnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations can provide critical insights into its behavior when interacting with a potential biological target, such as a protein. These simulations can help assess the stability of the binding pose and analyze the compound's conformational flexibility. nih.govcresset-group.com

The primary goal of using MD simulations in this context is to understand the dynamic nature of the ligand-protein complex. researchgate.net A stable binding mode is often a prerequisite for a compound to exert a biological effect. MD simulations can predict whether a ligand will remain bound to the target's active site in a manner conducive to its function. nih.gov Key parameters analyzed during these simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Key Parameters in Molecular Dynamics Simulations:

ParameterDescriptionSignificance for this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the ligand or protein over time, compared to a reference structure. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.netA low and stable RMSD for this compound when bound to a hypothetical target would indicate a stable binding interaction.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual amino acid residues or atoms of the ligand around their average position. It helps identify flexible regions in the protein and the ligand. researchgate.netHigh RMSF values for certain parts of this compound could suggest conformational flexibility that may be important for its binding or activity.

The conformational dynamics of this compound, or how its three-dimensional shape changes over time, is another crucial aspect that can be explored through MD simulations. pnas.org The flexibility of the propyl chain and the rotational freedom around the amide bond can significantly influence how the molecule fits into a binding pocket. Understanding these dynamics can aid in the rational design of more potent and selective analogs. nih.gov Principal Component Analysis (PCA) is a technique often used in conjunction with MD simulations to identify the most significant conformational changes and collective motions of the molecule. nih.gov

Target Prediction Methodologies for Novel Biological Interactions

Identifying the biological targets of a novel compound is a critical step in drug discovery and chemical biology. For this compound, where the primary targets are unknown, in silico target prediction methodologies offer a rapid and cost-effective starting point. nih.govnih.gov These computational approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Target Prediction:

This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. oup.com By comparing the chemical structure of this compound to databases of compounds with known biological targets, potential targets can be inferred. nih.gov

Chemical Similarity Searching: This involves using 2D or 3D molecular fingerprints to find known bioactive molecules that are structurally similar to the query compound. oup.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model can be built from a set of known active ligands and then used to screen for new compounds, like this compound, that fit the model.

Machine Learning: Modern approaches utilize machine learning algorithms trained on large datasets of compound-target interactions to predict the probability of a new molecule binding to a range of targets. mdpi.comnih.gov

Structure-Based Target Prediction:

When the three-dimensional structure of potential protein targets is known, structure-based methods can be employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov A library of protein structures can be screened to identify those that can favorably accommodate this compound in their binding sites. The quality of the docking pose is evaluated using scoring functions.

Reverse Docking: In this approach, a single ligand (this compound) is docked against a large collection of protein structures to identify potential binding partners. creative-biolabs.com

Commonly Used Target Prediction Tools and Databases:

Tool/DatabaseDescriptionPotential Application for this compound
ChEMBL A large, open-access database of bioactive molecules with drug-like properties. nih.govCan be mined to find compounds structurally similar to this compound and their associated targets.
PubChem A public repository of chemical substances and their biological activities. nih.govProvides a vast source of chemical and biological data that can be used for similarity searches and data mining.
SwissTargetPrediction A web server for predicting the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands. oup.comCould be used to generate a ranked list of potential targets for this compound for further experimental validation.

By employing these computational strategies, researchers can generate hypotheses about the biological function of this compound, guiding future in vitro and in vivo experimental studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(2-bromophenyl)propyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous bromophenyl acetamide derivatives. For instance, palladium(II) catalysts (e.g., Pd(dppf)Cl₂) in a THF/H₂O solvent system at 80°C under inert atmosphere (N₂) are effective for coupling aryl bromides with boronate esters . Temperature and pH must be tightly controlled to avoid side reactions; deviations beyond 80°C may degrade intermediates. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the propyl linker and bromophenyl substitution pattern. For example, the 2-bromo substituent generates distinct aromatic splitting patterns (e.g., doublets in the 7.0–7.5 ppm range). Mass spectrometry (HRMS) validates molecular weight (expected m/z ~284.07 for C₁₁H₁₃BrNO), while IR spectroscopy confirms the acetamide carbonyl stretch (~1650–1680 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally similar bromophenyl acetamides?

  • Methodological Answer : Analogous compounds (e.g., N-(3-bromo-2-methylphenyl)acetamide) show potential serotonin receptor modulation, inferred from in vitro binding assays using radiolabeled ligands (e.g., [³H]5-HT). Researchers should design competitive binding studies with HEK-293 cells expressing recombinant receptors (e.g., 5-HT₁A) to quantify IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for bromophenyl acetamides?

  • Methodological Answer : Discrepancies in activity (e.g., serotonin vs. dopamine receptor affinity) may arise from stereochemical impurities or assay conditions. To address this:

  • Step 1 : Validate compound purity via HPLC (C18 column, UV detection at 254 nm).
  • Step 2 : Replicate assays under standardized conditions (e.g., uniform cell lines, buffer pH 7.4).
  • Step 3 : Employ molecular docking simulations (e.g., AutoDock Vina) to compare binding poses across receptor subtypes .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : To enhance stability:

  • Modify the propyl chain : Introduce methyl groups to reduce CYP450-mediated oxidation (e.g., β-branching).
  • Prodrug approaches : Mask the acetamide with ester groups, cleaved in vivo by esterases.
  • In vitro assays : Use liver microsomes (human/rat) to measure t₁/₂ and identify metabolic hotspots via LC-MS/MS .

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The 2-bromo group directs electrophilic substitutions (e.g., Suzuki-Miyaura couplings) to the para position. For example, coupling with aryl boronic acids at 80°C yields para-substituted derivatives. Kinetic studies (monitored via GC-MS) show that steric hindrance from the propyl chain reduces ortho/meta reactivity by ~40% compared to unsubstituted analogs .

Q. What are the critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer : Based on SDS data for structurally related acetamides:

  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis/purification.
  • Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste.
  • First aid : Eye exposure requires 15-minute flushing with saline; inhalation necessitates fresh air and medical evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.